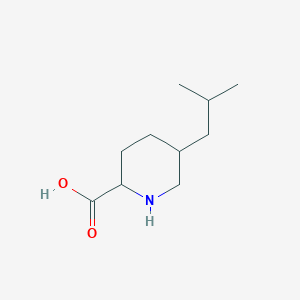

5-(2-Methylpropyl)piperidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2-Methylpropyl)piperidine-2-carboxylic acid is a chemical compound with the CAS Number: 2166982-60-9. It has a molecular weight of 185.27 and is also known as 5-isobutylpiperidine-2-carboxylic acid .

Molecular Structure Analysis

The InChI code for 5-(2-Methylpropyl)piperidine-2-carboxylic acid is 1S/C10H19NO2/c1-7(2)5-8-3-4-9(10(12)13)11-6-8/h7-9,11H,3-6H2,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis

5-(2-Methylpropyl)piperidine-2-carboxylic acid is a powder that is stored at room temperature . Carboxylic acids, such as this compound, are known to exhibit strong hydrogen bonding between molecules, leading to high boiling points .Aplicaciones Científicas De Investigación

Chiral Building Blocks for Alkaloids

A study by Takahata et al. (2002) explored the use of a novel C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a chiral building block for synthesizing piperidine-related alkaloids, highlighting its potential in the synthesis of complex natural products Takahata, H., Ouchi, H., Ichinose, M., & Nemoto, H. (2002).

Anticancer Agents

Rehman et al. (2018) synthesized and evaluated piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as anticancer agents. This research underscores the compound's role in developing potential therapeutic agents against cancer Rehman, A., Ahtzaz, N., Abbasi, M., Siddiqui, Sz., Saleem, S., Manzoor, S., Iqbal, J., Virk, N., Chohan, T., & Shah, S. (2018).

Aurora Kinase Inhibitor for Cancer Treatment

The molecule (2S, 4S)-1-[(3-chloro-2-fluoro-phenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazole-3-yl)amino]-2-pyridyl]methyl]-2-methyl-piperidine-4-carboxylic acid was identified as an inhibitor of Aurora A kinase, suggesting its utility in treating cancer ロバート ヘンリー,ジェームズ (2006).

Matrix Metalloproteinase Inhibitors

Pikul et al. (2001) discovered that a series of carboxylic acids containing a substituted piperidine could inhibit matrix metalloproteinases with low nanomolar potency. These findings are significant for the development of novel therapeutic agents targeting various diseases, including cancer and inflammatory conditions Pikul, S., Ohler, N., Ciszewski, G., Laufersweiler, M., Almstead, N., De, B., Natchus, M., Hsieh, L., Janusz, M. J., Peng, S., Branch, T. M., King, S. L., & Taiwo, Y. O. (2001).

Safety and Hazards

Direcciones Futuras

Piperidine derivatives, such as 5-(2-Methylpropyl)piperidine-2-carboxylic acid, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This highlights the importance of the piperidine nucleus in the field of drug discovery .

Mecanismo De Acción

Target of action

Piperidine derivatives have been found to interact with various targets, depending on their specific structures. Some are known to interact with G-protein coupled receptors, ion channels, or enzymes .

Mode of action

The mode of action of a piperidine derivative would depend on its specific structure and the target it interacts with. It could act as an agonist, antagonist, inhibitor, or modulator .

Biochemical pathways

Piperidine derivatives can be involved in various biochemical pathways, depending on their specific targets. They could affect signal transduction pathways, metabolic pathways, or cell cycle regulation .

Pharmacokinetics

The ADME properties of piperidine derivatives can vary widely. Factors such as lipophilicity, molecular size, and the presence of functional groups can influence absorption, distribution, metabolism, and excretion .

Result of action

The molecular and cellular effects of a piperidine derivative would depend on its specific targets and mode of action. It could lead to changes in cell signaling, gene expression, or cellular metabolism .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of piperidine derivatives .

Propiedades

IUPAC Name |

5-(2-methylpropyl)piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-7(2)5-8-3-4-9(10(12)13)11-6-8/h7-9,11H,3-6H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWVUFCOSRXNLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCC(NC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methoxyphenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2607245.png)

![N-(2,3-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2607251.png)

![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2607258.png)